molecular formula C12H17NO B1418546 3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol CAS No. 356539-27-0

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol

Cat. No. B1418546
M. Wt: 191.27 g/mol
InChI Key: SJOSRHKMRSJUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole is a significant heterocyclic system in natural products and drugs. It’s found in proteins in the form of amino acids, such as tryptophan . The indole nucleus has been found in many important synthetic drug molecules, which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly. For example, the molecular formula of 1H-Indole, 2,3-dihydro- is C8H9N .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly. For example, 1H-Indole, 2,3-dihydro- has a molecular weight of 119.1638 .

properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-4-3-8-13-9-7-11-5-1-2-6-12(11)13/h1-2,5-6,14H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOSRHKMRSJUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1H-indol-1-yl)butanol-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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